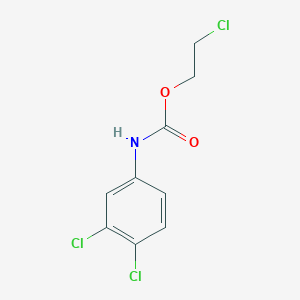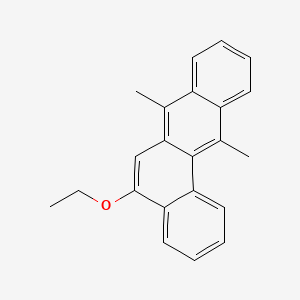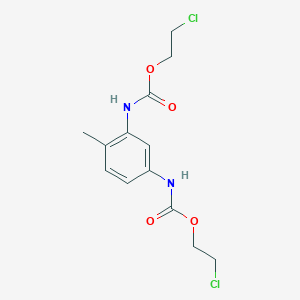
1-Chloro-1,1,2,2,2-pentaphenyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,1,2,2,2-pentaphenyldisilane is a chemical compound with the molecular formula C30H25ClSi2 It is characterized by the presence of a chlorine atom and five phenyl groups attached to a disilane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,2,2,2-pentaphenyldisilane can be synthesized through various methods. One common approach involves the reaction of chlorosilanes with phenyl lithium reagents. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
ClSi(Ph)3+LiPh→PhSi(Ph)2Li+LiCl
This intermediate can then be further reacted with additional chlorosilanes to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1,1,2,2,2-pentaphenyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Oxidation Reactions: The phenyl groups can undergo oxidation under specific conditions to form phenol derivatives.
Reduction Reactions: The disilane backbone can be reduced to form silane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of alkoxy or amino derivatives.
Oxidation: Formation of phenol derivatives.
Reduction: Formation of silane derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-1,1,2,2,2-pentaphenyldisilane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1,1,2,2,2-pentaphenyldisilane involves its interaction with various molecular targets. The chlorine atom and phenyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The disilane backbone provides a flexible framework that can accommodate various functional groups, enhancing the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
- 1,1,1,2,2-Pentaphenyldisilane
- 1-Methyl-1,1,2,2,2-pentaphenyldisilane
- 1-Butyl-1,1,2,2,2-pentaphenyldisilane
Comparison: 1-Chloro-1,1,2,2,2-pentaphenyldisilane is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. The chlorine atom can be readily substituted, making it a versatile intermediate for the synthesis of various derivatives. In contrast, other similar compounds may lack this reactive site, limiting their utility in certain applications.
Conclusion
This compound is a compound of significant interest due to its unique structural features and diverse applications. Its ability to undergo various chemical reactions and its potential use in scientific research make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
4321-91-9 |
|---|---|
Fórmula molecular |
C30H25ClSi2 |
Peso molecular |
477.1 g/mol |
Nombre IUPAC |
chloro-diphenyl-triphenylsilylsilane |
InChI |
InChI=1S/C30H25ClSi2/c31-33(29-22-12-4-13-23-29,30-24-14-5-15-25-30)32(26-16-6-1-7-17-26,27-18-8-2-9-19-27)28-20-10-3-11-21-28/h1-25H |
Clave InChI |
VDBGHCQDDVCUKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[4-(benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B11951326.png)






![1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea](/img/structure/B11951365.png)

![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)

![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)


